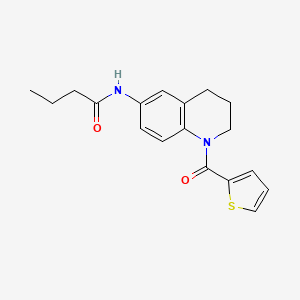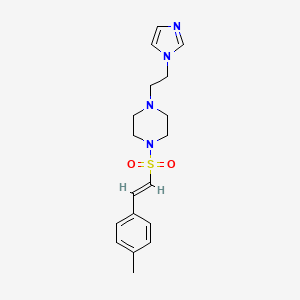
2,6-dichloro-9-cyclopentyl-9H-purine
Descripción general
Descripción
2,6-Dichloro-9-cyclopentyl-9H-purine is an organic compound belonging to the purine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position of the purine ring. This compound is known for its white to light yellow crystalline solid form and has gained attention in medicinal chemistry due to its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of 2,6-dichloro-9-cyclopentyl-9H-purine may involve large-scale chlorination processes followed by purification steps such as recrystallization. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-9-cyclopentyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
2,6-Dichloro-9-cyclopentyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-9-cyclopentyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Dichloro-9-isopropyl-9H-purine
Uniqueness
2,6-Dichloro-9-cyclopentyl-9H-purine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
IUPAC Name |
2,6-dichloro-9-cyclopentylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDBGPLYZULGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2452270.png)
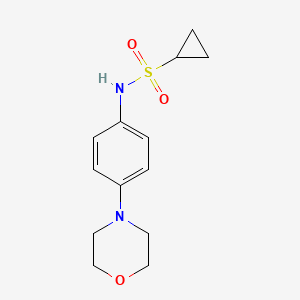
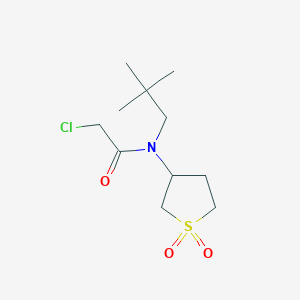
![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)
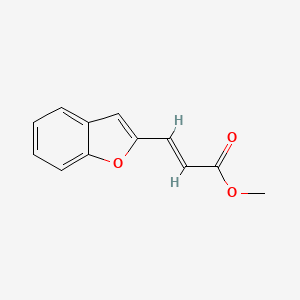
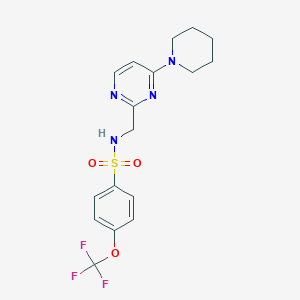

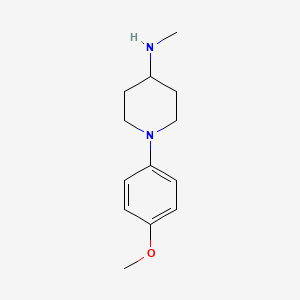
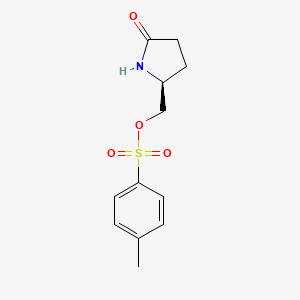
![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452282.png)
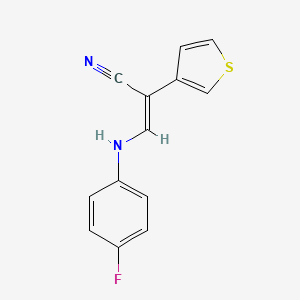
![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)
